(5Z)-5-[[4-(4-Fluorophenoxy)phenyl]methylidene]-3-[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one;dihydrochloride
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Description
(5Z)-5-[[4-(4-Fluorophenoxy)phenyl]methylidene]-3-[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one;dihydrochloride is a useful research compound. Its molecular formula is C30H32Cl2FN3O3S2 and its molecular weight is 636.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
One significant application of derivatives similar to the compound is in the development of novel agonists for benzodiazepine receptors, particularly for anticonvulsant purposes. Research has shown that certain 4-thiazolidinone derivatives exhibit considerable anticonvulsant activity in various models. Specifically, compounds within this class have demonstrated binding affinity to benzodiazepine receptors and induced sedative-hypnotic activity without impairing learning and memory, suggesting their potential as therapeutic agents for neurological conditions (Faizi et al., 2017).
Analytical Chemistry Applications
In the realm of analytical chemistry, novel derivatization reagents have been developed for the enhanced sensitivity and specificity of liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) determination of steroids. These reagents, designed for reactivity with hydroxy groups in steroids, significantly increase the detection sensitivity for estrogens and other steroids, demonstrating the utility of thiazolidinone derivatives in analytical methodologies (Nishio et al., 2007).
Antimicrobial Applications
Several studies have explored the synthesis and antimicrobial evaluation of thiazolidinone derivatives, revealing that these compounds exhibit promising antibacterial and antifungal activities. This is particularly true for derivatives designed with specific functional groups that enhance their microbial growth inhibition properties, making them potential candidates for developing new antimicrobial agents (Makki et al., 2016).
Cancer Research
Research has also focused on the potential anticancer properties of thiazolidinone derivatives. A novel rhodanine derivative, which is structurally similar to the specified compound, has been shown to induce apoptosis in human colon cancer cells through mechanisms involving mitochondrial dysfunction and endoplasmic reticulum stress. This suggests that such compounds could be valuable in the development of new cancer therapies (Jung et al., 2018).
Properties
IUPAC Name |
(5Z)-5-[[4-(4-fluorophenoxy)phenyl]methylidene]-3-[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN3O3S2.2ClH/c1-32-16-18-33(19-17-32)15-2-20-36-25-13-7-24(8-14-25)34-29(35)28(39-30(34)38)21-22-3-9-26(10-4-22)37-27-11-5-23(31)6-12-27;;/h3-14,21H,2,15-20H2,1H3;2*1H/b28-21-;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYMAEAVFMYKFU-POWVFBIKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)OC5=CC=C(C=C5)F)SC3=S.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCCOC2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)OC5=CC=C(C=C5)F)/SC3=S.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl2FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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